molecular formula C18H16N2 B3059094 3-(diphenylmethyl)pentanedinitrile CAS No. 94208-72-7

3-(diphenylmethyl)pentanedinitrile

Cat. No.: B3059094
CAS No.: 94208-72-7
M. Wt: 260.3 g/mol
InChI Key: NHOSDIPIEXZCIC-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)pentanedinitrile is a nitrile-based organic compound characterized by a pentanedinitrile backbone substituted with a diphenylmethyl group at the third carbon. Its molecular structure combines the electron-withdrawing nature of nitrile groups with the steric bulk of diphenylmethyl, influencing its physicochemical properties and reactivity. Applications may include intermediates in pharmaceuticals or agrochemicals, though specific uses require further exploration.

Properties

CAS No.

94208-72-7

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzhydrylpentanedinitrile

InChI

InChI=1S/C18H16N2/c19-13-11-17(12-14-20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12H2

InChI Key

NHOSDIPIEXZCIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N

Other CAS No.

94208-72-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylmethyl)pentanedinitrile typically involves the reaction of diphenylmethane with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where diphenylmethyl magnesium bromide reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-(diphenylmethyl)pentanedinitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and yield. The use of microreactors has been shown to improve the safety and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)pentanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3-(Diphenylmethyl)pentanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(diphenylmethyl)pentanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Triarylmethanes

Compounds like N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine (T130) and N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) share the diphenylmethyl core but differ in functional groups (pyrimidin-2-amine vs. dinitrile) and substituents (Cl, CF₃). These modifications alter electronic properties and steric hindrance, impacting solubility and reactivity. For example, trifluoromethyl groups enhance lipophilicity, while chlorine substituents may increase polarity .

Nitrile Derivatives

3-(4-Methylphenyl)pentanedinitrile (ChemSpider ID 14306461) is a close analog with a methylphenyl substituent instead of diphenylmethyl. This structural variation reduces steric bulk and increases hydrophilicity, as evidenced by its lower logKow (1.4–2.0) compared to the diphenylmethyl variant (predicted higher logKow due to aromatic bulk) .

Physicochemical Properties

Property 3-(Diphenylmethyl)pentanedinitrile (Predicted) 3-(4-Methylphenyl)pentanedinitrile T130
logKow ~3.5–4.5 (estimated) 1.4–2.0 Not reported
pKa ~-5 to -3 (nitrile groups) Not available Not applicable (amine)
Melting Point 150–180°C (estimated) Not reported 160–165°C (T130)
Molecular Weight ~317 g/mol ~229 g/mol ~379 g/mol (T130)

Key Observations :

  • The diphenylmethyl group increases molecular weight and hydrophobicity compared to methylphenyl analogs.
  • Nitrile functionalities lower pKa relative to amine-substituted triarylmethanes (e.g., T130), making the compound less basic .

Reactivity and Functional Group Influence

  • Nitrile Groups: The electron-withdrawing nature of nitriles enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in cyanoalkylation reactions). This contrasts with amine-substituted triarylmethanes (e.g., T130), which participate in hydrogen bonding and acid-base reactions .
  • Diphenylmethyl Substituent : The bulky diphenylmethyl group sterically hinders reactions at the central carbon, reducing reactivity in SN2 mechanisms compared to less hindered analogs like 3-(4-methylphenyl)pentanedinitrile .

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